![molecular formula C7H12O2 B3250397 3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane CAS No. 2031258-90-7](/img/structure/B3250397.png)
3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact.Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds between them . Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the mechanism of its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its phase (solid, liquid, gas), melting and boiling points, solubility in various solvents, and its chemical stability .Mechanism of Action
Target of Action
The primary targets of 3-(Methoxymethyl)-6-oxabicyclo[31Similar compounds, such as 3-azabicyclo[310]hexane derivatives, have been studied as potential antitumor agents . They have been shown to interact with various biological targets and are actively used in drug design .
Mode of Action
The exact mode of action of 3-(Methoxymethyl)-6-oxabicyclo[31Related compounds have been shown to exhibit significant antiproliferative activity in various cell lines . The interaction of these compounds with their targets often results in changes in cell cycle distribution, with an accumulation of cells in the SubG1 phase and induced apoptosis .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Methoxymethyl)-6-oxabicyclo[31Related compounds have been shown to affect various pathways, leading to downstream effects such as changes in cell cycle distribution and induction of apoptosis .
Result of Action
The molecular and cellular effects of 3-(Methoxymethyl)-6-oxabicyclo[31Related compounds have been shown to cause significant changes in cell cycle distribution, with an accumulation of cells in the subg1 phase and induced apoptosis . Additionally, these compounds have demonstrated a significant effect on the distribution of actin filaments in cells .
Advantages and Limitations for Lab Experiments
One advantage of using 3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane in lab experiments is its selectivity for the GABAB receptor, allowing for specific investigation of this receptor's activity. Additionally, this compound's unique structure and mechanism of action make it a valuable tool for investigating various physiological processes. However, limitations include the complexity of its synthesis and the potential for off-target effects.
Future Directions
There are many potential future directions for research involving 3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane. One area of interest is the investigation of this compound's potential as a treatment for various neurological disorders, such as epilepsy and anxiety disorders. Additionally, further investigation into this compound's immunomodulatory effects may lead to the development of new treatments for autoimmune diseases. Finally, the development of new synthetic methods for this compound may make it more accessible for use in a wider range of research applications.
Scientific Research Applications
3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. This compound has been shown to act as a selective agonist for the GABAB receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability.
Safety and Hazards
properties
IUPAC Name |
3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-8-4-5-2-6-7(3-5)9-6/h5-7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQKRGRZFHDZRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2C(C1)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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